Benzyl[(3,3-difluorocyclobutyl)methyl]amine
Description
Benzyl[(3,3-difluorocyclobutyl)methyl]amine is a secondary amine featuring a benzyl group attached to a nitrogen atom, which is also bonded to a (3,3-difluorocyclobutyl)methyl substituent. Its molecular formula is C₁₂H₁₅F₂N, with a molecular weight of 223.25 g/mol. The compound combines aromaticity from the benzyl group with the steric and electronic effects of the difluorocyclobutyl moiety. The cyclobutane ring introduces conformational strain, while the fluorine atoms enhance polarity and metabolic stability. This structure makes it a candidate for applications in medicinal chemistry, particularly where balanced lipophilicity and electronic modulation are critical .
Properties
Molecular Formula |
C12H15F2N |
|---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
N-benzyl-1-(3,3-difluorocyclobutyl)methanamine |
InChI |
InChI=1S/C12H15F2N/c13-12(14)6-11(7-12)9-15-8-10-4-2-1-3-5-10/h1-5,11,15H,6-9H2 |
InChI Key |
XVTZMEZBZDYSCD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[(3,3-difluorocyclobutyl)methyl]amine typically involves the reaction of benzylamine with a 3,3-difluorocyclobutylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzyl[(3,3-difluorocyclobutyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl[(3,3-difluorocyclobutyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl[(3,3-difluorocyclobutyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of Benzyl[(3,3-difluorocyclobutyl)methyl]amine with analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Structural Features |
|---|---|---|---|---|
| This compound | C₁₂H₁₅F₂N | 223.25 | Benzyl, difluorocyclobutylmethyl | Secondary amine, fluorinated ring |
| N-Benzylbut-3-en-1-amine | C₁₁H₁₅N | 161.24 | Butenyl | Allylic amine, unsaturated chain |
| Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine | C₁₆H₁₆F₃N | 279.30 | Trifluoromethyl, 3-methylphenyl | Tertiary amine, aromatic, fluorinated |
| (3,3-Difluorocyclobutyl)methylamine | C₈H₁₅F₂N | 163.21 | Propyl, difluorocyclobutylmethyl | Secondary amine, aliphatic chain |
| 3-Fluoro-4-methylbenzylamine | C₈H₁₀FN | 139.17 | 3-Fluoro, 4-methyl on benzyl | Primary amine, halogenated aromatic |
Key Observations:
- Electronic Effects: The difluorocyclobutyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger trifluoromethyl group in ’s compound.
- Steric Hindrance : The cyclobutane ring introduces steric constraints absent in linear chains (e.g., N-benzylbut-3-en-1-amine), which may influence binding to biological targets .
Biological Activity
Benzyl[(3,3-difluorocyclobutyl)methyl]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound features a difluorocyclobutyl moiety that enhances its binding affinity to biological targets. The presence of fluorine atoms often contributes to increased lipophilicity and metabolic stability, which are crucial for drug development.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The difluorocyclobutyl group is hypothesized to improve selectivity and potency against specific molecular targets. This mechanism is supported by studies demonstrating that compounds with similar structures exhibit significant biological effects, including:
- Enzyme Inhibition : Compounds with similar amine functionalities have shown inhibitory effects on enzymes such as α-glucosidase and tubulin polymerization, which are critical in cancer cell proliferation.
- Receptor Binding : The benzyl group may enhance the compound's ability to bind to neurotransmitter receptors, potentially influencing neurological pathways.
Biological Activity Overview
Research has indicated that this compound could have various therapeutic applications based on its biological activity. Here are some key findings:
Case Studies and Research Findings
- Antitumor Studies : A study on related compounds showed significant antitumor activity against various cancer cell lines, suggesting that this compound may also exhibit similar effects. For instance, derivatives demonstrated a broad spectrum of antitumor activity with GI50 values ranging from 7.24 µM to 14.12 µM, significantly more potent than standard treatments like 5-FU .
- Mechanistic Insights : Research utilizing molecular docking studies indicated that the compound's structure allows for effective binding to the active sites of target proteins involved in cancer progression. These findings were corroborated by in vitro assays showing inhibition of cell cycle progression in cancer cells .
- Enzyme Inhibition : Another study highlighted the compound's potential as an α-glucosidase inhibitor, which is relevant for managing diabetes and obesity-related conditions. The observed IC50 value indicates a promising lead for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
